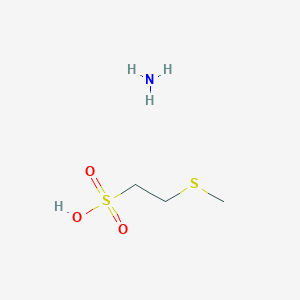

Methyl coenzyme M (ammonium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl coenzyme M (ammonium) is a crucial compound in the field of biochemistry, particularly in the study of methanogenesis and anaerobic oxidation of methane. It is a central component in the enzymatic process that produces methane, a significant greenhouse gas and energy source. The compound is involved in the final step of methane production in methanogenic archaea and the initial step of methane oxidation in anaerobic methanotrophic archaea .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl coenzyme M (ammonium) involves complex biochemical pathways. The enzyme methyl-coenzyme M reductase (MCR) catalyzes the final step of methanogenesis, converting methyl coenzyme M to methane. This process requires the presence of coenzyme F430, a nickel-containing tetrapyrrole prosthetic group .

Industrial Production Methods

advancements in heterologous expression systems have opened up possibilities for producing MCR and its variants in laboratory settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl coenzyme M (ammonium) primarily undergoes redox reactions. The key reaction is the reduction of methyl coenzyme M to methane, catalyzed by MCR. This reaction involves the transfer of electrons and protons, facilitated by the nickel center in coenzyme F430 .

Common Reagents and Conditions

The reduction of methyl coenzyme M requires specific conditions, including an anaerobic environment and the presence of coenzyme F430. The reaction is highly dependent on the redox state of the nickel center, which can exist in multiple oxidation states (Ni(I), Ni(II), and Ni(III)) .

Major Products

The primary product of the reduction of methyl coenzyme M is methane. This reaction is a critical step in the global carbon cycle and has significant implications for energy production and greenhouse gas emissions .

Applications De Recherche Scientifique

Methyl coenzyme M (ammonium) has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl coenzyme M (ammonium) involves the catalytic activity of MCR. The enzyme facilitates the reduction of methyl coenzyme M to methane through a series of redox reactions. The nickel center in coenzyme F430 plays a crucial role in this process, cycling through different oxidation states to transfer electrons and protons . The enzyme’s active site and the unique post-translational modifications of MCR are critical for its function .

Comparaison Avec Des Composés Similaires

Methyl coenzyme M (ammonium) is unique due to its specific role in methanogenesis and anaerobic oxidation of methane. Similar compounds include:

Coenzyme F430: A nickel-containing tetrapyrrole that is essential for the activity of MCR.

Methoxydotrophic pathway intermediates: Compounds involved in methanogenesis from methoxylated aromatic compounds.

Other nickel enzymes: Such as carbon monoxide dehydrogenase and acetyl-CoA synthase, which also play roles in global carbon and nitrogen cycles.

These compounds share some functional similarities but differ in their specific roles and mechanisms within various biochemical pathways.

Propriétés

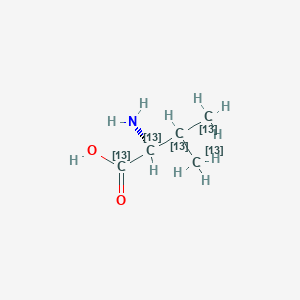

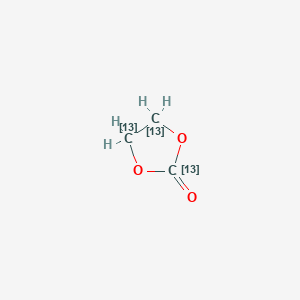

Numéro CAS |

53501-94-3 |

|---|---|

Formule moléculaire |

C3H11NO3S2 |

Poids moléculaire |

173.3 g/mol |

Nom IUPAC |

azane;2-methylsulfanylethanesulfonic acid |

InChI |

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |

Clé InChI |

FSGSBLDVKBYXIK-UHFFFAOYSA-N |

SMILES canonique |

CSCCS(=O)(=O)O.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)